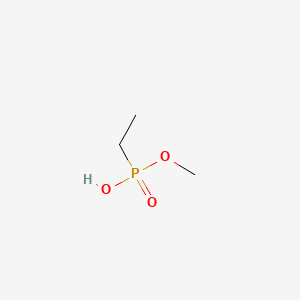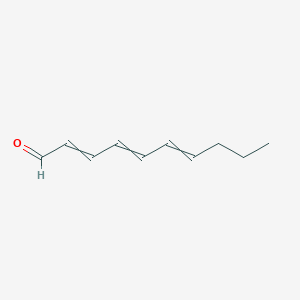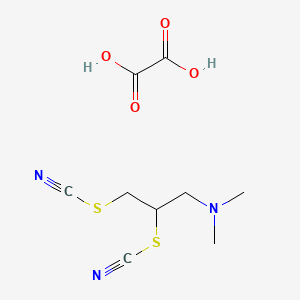
((Dimethylamino)methyl)ethylene thiocyanate oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((Dimethylamino)methyl)ethylene thiocyanate oxalate is an organic compound that contains both thiocyanate and oxalate functional groups
Méthodes De Préparation
The synthesis of ((Dimethylamino)methyl)ethylene thiocyanate oxalate can be achieved through several synthetic routes. One common method involves the reaction of dimethylamine with ethylene thiocyanate in the presence of an oxalic acid catalyst. The reaction conditions typically include a controlled temperature and pressure to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize the efficiency and scalability of the synthesis.
Analyse Des Réactions Chimiques
((Dimethylamino)methyl)ethylene thiocyanate oxalate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiocyanate group can lead to the formation of sulfonates, while reduction can yield thiols.
Applications De Recherche Scientifique
((Dimethylamino)methyl)ethylene thiocyanate oxalate has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of various organic compounds. In biology, it has been studied for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes. In medicine, it is being investigated for its potential use in drug delivery systems, where its unique chemical properties can be leveraged to enhance the efficacy and targeting of therapeutic agents. In industry, it is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ((Dimethylamino)methyl)ethylene thiocyanate oxalate involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound disrupts bacterial cell membranes by interacting with membrane lipids, leading to cell lysis and death. In drug delivery systems, the compound can form stable complexes with therapeutic agents, facilitating their transport and release at the target site.
Comparaison Avec Des Composés Similaires
((Dimethylamino)methyl)ethylene thiocyanate oxalate can be compared with other similar compounds such as dimethylaminoethyl thiocyanate and ethylene thiocyanate oxalate. While these compounds share some structural similarities, this compound is unique in its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable for specific applications where other compounds may not be as effective.
Propriétés
Numéro CAS |
28614-78-0 |
|---|---|
Formule moléculaire |
C9H13N3O4S2 |
Poids moléculaire |
291.4 g/mol |
Nom IUPAC |
[1-(dimethylamino)-3-thiocyanatopropan-2-yl] thiocyanate;oxalic acid |
InChI |
InChI=1S/C7H11N3S2.C2H2O4/c1-10(2)3-7(12-6-9)4-11-5-8;3-1(4)2(5)6/h7H,3-4H2,1-2H3;(H,3,4)(H,5,6) |
Clé InChI |
CYAKMQRSWACHIJ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC(CSC#N)SC#N.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Propanamine, N,N-bis[2-(diphenylphosphino)ethyl]-](/img/structure/B14688649.png)

![Bis(trimethylsilyl) 2-(1-{6-[(trimethylsilyl)amino]-9H-purin-9-yl}-2-[(trimethylsilyl)oxy]ethoxy)-2-[(trimethylsilyl)oxy]propyl phosphate](/img/structure/B14688663.png)
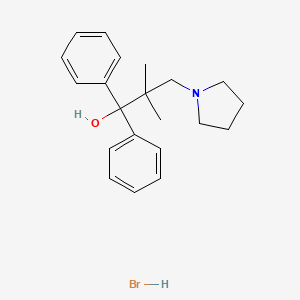
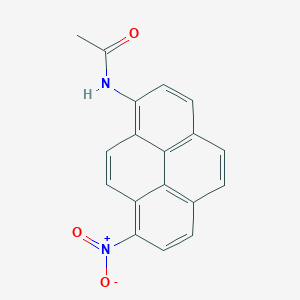
![N,N'-[Oxybis(methylene)]diacetamide](/img/structure/B14688678.png)

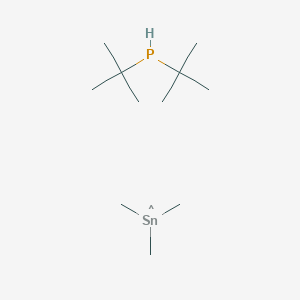
![1,1'-{1,4-Phenylenebis[(4-methoxyphenyl)methanylylidene]}dihydrazine](/img/structure/B14688683.png)
